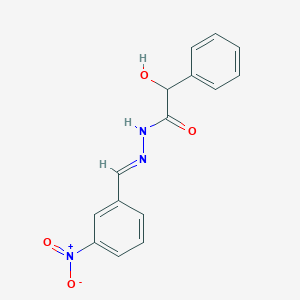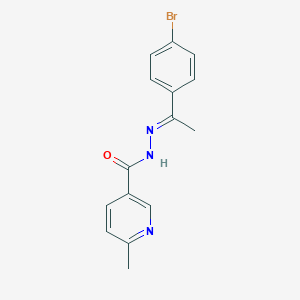
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is commonly known as FNP-Hydrazone and is synthesized by reacting 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine.
Wirkmechanismus
The mechanism of action of FNP-Hydrazone is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. FNP-Hydrazone also induces oxidative stress in cells, leading to the activation of signaling pathways that trigger cell death.
Biochemical and Physiological Effects:
FNP-Hydrazone has been shown to exert several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. FNP-Hydrazone also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. In addition, FNP-Hydrazone induces the production of reactive oxygen species, leading to oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FNP-Hydrazone in laboratory experiments is its potent activity against cancer cells and microbial pathogens. It is also a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of using FNP-Hydrazone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for FNP-Hydrazone to minimize its toxicity.
Zukünftige Richtungen
There are several future directions for research on FNP-Hydrazone. One area of research is the development of novel formulations of FNP-Hydrazone for targeted drug delivery. Another area of research is the investigation of the potential use of FNP-Hydrazone in combination with other anticancer or antimicrobial agents to enhance its activity. Furthermore, the molecular mechanisms underlying the activity of FNP-Hydrazone need to be further elucidated to develop more effective treatments for cancer and microbial infections.
Synthesemethoden
The synthesis of FNP-Hydrazone involves the reaction of 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol, for several hours. The resulting product is purified by recrystallization or column chromatography to obtain pure FNP-Hydrazone.
Wissenschaftliche Forschungsanwendungen
FNP-Hydrazone has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that FNP-Hydrazone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FNP-Hydrazone has also been investigated for its potential use as an antimicrobial agent. It has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
Molekularformel |
C17H12FN5O2 |
|---|---|
Molekulargewicht |
337.31 g/mol |
IUPAC-Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H12FN5O2/c18-15-5-1-12(2-6-15)9-21-22-17-19-10-14(11-20-17)13-3-7-16(8-4-13)23(24)25/h1-11H,(H,19,20,22)/b21-9- |
InChI-Schlüssel |
PJCZXZYUZNOWNO-NKVSQWTQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)




![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
